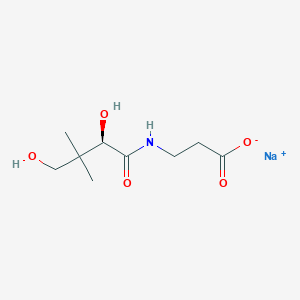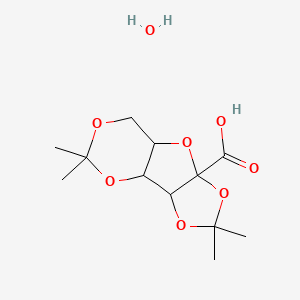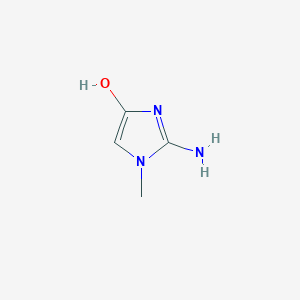
2-amino-1-methyl-1H-imidazol-4-ol
Vue d'ensemble
Description
“2-amino-1-methyl-1H-imidazol-4-ol” is a compound with the molecular formula C4H7N3O . It has a molecular weight of 113.12 g/mol . The IUPAC name for this compound is 2-amino-1-methylimidazol-4-ol .
Synthesis Analysis
Efforts were taken to synthesize and characterize 2-amino-1-methyl-1H-imidazole-4 (5H)-one derivatives through a four-step reaction . The achieved compounds in remarkable yield have been characterized through standard analytical techniques such as FTIR, LC-MS, NMR, HRMS, and elemental analysis .Molecular Structure Analysis
The compound has a unique structure with two nitrogen atoms, one of which bears a hydrogen atom . The InChI string representation of the compound is InChI=1S/C4H7N3O/c1-7-2-3 (8)6-4 (7)5/h2,8H,1H3, (H2,5,6) .Chemical Reactions Analysis
The compound is part of a class of compounds known as G protein-coupled receptors (GPCR) . In the mechanism, stimulation of phosphoinositide 3-kinase (PI3K) and Akt (protein kinase B) is a general reaction activated by a series of membrane-bound receptors such as GPCR .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 64.1 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 .Applications De Recherche Scientifique
Formation and Role in Advanced Glycation End-Products
2-Amino-1-methyl-1H-imidazol-4-ol (hereafter referred to by its full name) plays a role in the formation of various advanced glycation end-products. These products are associated with complications in diabetes and neurodegenerative diseases. In foodstuffs and beverages, it forms during processing, cooking, and prolonged storage. Studies also highlight its role in degenerative tissue changes and potential anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).
Role in Medicinal Chemistry
The compound is an integral part of the structure of novel antiangiogenic agents, such as KR-31831. Its metabolism and the formation of metabolites have been studied extensively, indicating its significance in the development of new medicinal compounds (Kim et al., 2005).
Prebiotic Chemistry and Catalysis
This compound is significant in prebiotic chemistry, particularly in the synthesis of oligonucleotides and other polymers. Its formation under primitive earth conditions offers insights into the chemical evolution of life (Oró et al., 2004).
Synthesis and Biological Activity
Various synthesis methods have been developed for related imidazole compounds, indicating the importance of these structures in chemistry and biology. These methods also shed light on the biological activities and potential applications of these compounds (Mao Xue-rong, 2010).
Mécanisme D'action
Protease-activated receptor-1 (PAR1) is a subfamily of related GPCR, which is triggered by the division of a fragment of its extracellular domain . Therefore, molecular docking is done to ensure the inhibition of PAR1 and PI3Kinase . PI3Kinase is a chief enzyme in the development of breast cancer via the Akt/mTOR pathway .
Orientations Futures
The compound and its derivatives have shown potential in the development of new drugs . Based on the best binding affinity, in vitro relative % activity and IC50 values, certain compounds were screened for further preclinical studies in animal model evaluations . This suggests potential future directions in drug development and therapeutic applications.
Propriétés
IUPAC Name |
2-amino-1-methylimidazol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2,8H,1H3,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXYOFGSUFEOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901004 | |
| Record name | NoName_52 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




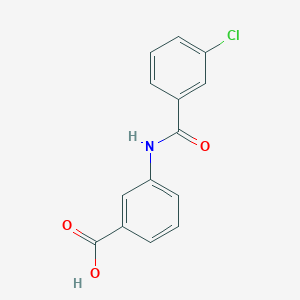

![1-[(4-Bromophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7806774.png)
![4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide](/img/structure/B7806776.png)

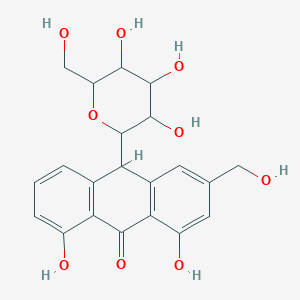
![(E)-3-(3-hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B7806794.png)

